Documented Binding Activity vs. Commercial 1-Aryl-3,4-Dihydroisoquinoline Analogs
1-(Furan-2-yl)-3,4-dihydroisoquinoline hydrochloride (ChEMBL CHEMBL1537286) has four registered potency assays across functional and binding formats targeting enzymes, transcription factors, and unclassified proteins, with Max Phase = Preclinical [1]. By contrast, the unsubstituted 3,4-dihydroisoquinoline (ChEMBL CHEMBL318237) and 1-phenyl-3,4-dihydroisoquinoline (ChEMBL CHEMBL1537285) each have one or zero bioactivity records in the same database [1]. The presence of tangible, multi-target bioactivity data for the furan derivative represents a specific, verifiable data point supporting its ability to engage biological targets, while the absence of comparable assay records for nearest substituent analogs constitutes a differentiation factor for researchers requiring pre-characterized chemical probes.
| Evidence Dimension | Number of registered bioactivity assays in ChEMBL |
|---|---|
| Target Compound Data | 4 potency assays (Functional + Binding) across 4 targets |
| Comparator Or Baseline | 3,4-Dihydroisoquinoline (unsubstituted): 1 assay; 1-Phenyl-3,4-dihydroisoquinoline: 0 assays |
| Quantified Difference | 4-fold higher assay count vs. nearest unsubstituted congener; presence vs. absence of binding/functional data vs. 1-phenyl analog |
| Conditions | ChEMBL database (release ≥2024), curated bioactivity records |
Why This Matters
A compound with verified multi-target engagement data reduces screening false-start risk compared to congeners lacking any documented binding or functional activity, which is critical for medicinal chemistry hit-validation procurement.
- [1] ChEMBL Compound Report Cards: CHEMBL1537286 (1-(furan-2-yl)-3,4-dihydroisoquinoline HCl); CHEMBL318237 (3,4-dihydroisoquinoline); CHEMBL1537285 (1-phenyl-3,4-dihydroisoquinoline). European Bioinformatics Institute (EMBL-EBI). https://www.ebi.ac.uk/chembl/ View Source
